molecular formula C14H18N2O3 B255725 N-(2-methylcyclohexyl)-4-nitrobenzamide

N-(2-methylcyclohexyl)-4-nitrobenzamide

Cat. No. B255725
M. Wt: 262.3 g/mol
InChI Key: PGENOMCQLNRFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)-4-nitrobenzamide (MNBA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the benzamide family and has a molecular weight of 277.34 g/mol.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-4-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(2-methylcyclohexyl)-4-nitrobenzamide has also been shown to modulate the activity of various signaling pathways involved in cancer growth and proliferation.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-4-nitrobenzamide has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-(2-methylcyclohexyl)-4-nitrobenzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-methylcyclohexyl)-4-nitrobenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methylcyclohexyl)-4-nitrobenzamide also has a low toxicity profile, making it suitable for use in animal studies. However, N-(2-methylcyclohexyl)-4-nitrobenzamide has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. N-(2-methylcyclohexyl)-4-nitrobenzamide also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

N-(2-methylcyclohexyl)-4-nitrobenzamide has shown promising results in preclinical studies and has potential for use in various medical applications. Future research should focus on elucidating the mechanism of action of N-(2-methylcyclohexyl)-4-nitrobenzamide and identifying its potential therapeutic targets. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-methylcyclohexyl)-4-nitrobenzamide for various medical conditions. N-(2-methylcyclohexyl)-4-nitrobenzamide also has potential as a starting point for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

N-(2-methylcyclohexyl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-methylcyclohexylamine with 4-nitrobenzoyl chloride. The resulting product is then purified through recrystallization to obtain N-(2-methylcyclohexyl)-4-nitrobenzamide in its pure form.

Scientific Research Applications

N-(2-methylcyclohexyl)-4-nitrobenzamide has been studied extensively for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. N-(2-methylcyclohexyl)-4-nitrobenzamide has also been studied for its potential use in treating cancer, neurological disorders, and infectious diseases.

properties

Product Name

N-(2-methylcyclohexyl)-4-nitrobenzamide

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

N-(2-methylcyclohexyl)-4-nitrobenzamide

InChI

InChI=1S/C14H18N2O3/c1-10-4-2-3-5-13(10)15-14(17)11-6-8-12(9-7-11)16(18)19/h6-10,13H,2-5H2,1H3,(H,15,17)

InChI Key

PGENOMCQLNRFJP-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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